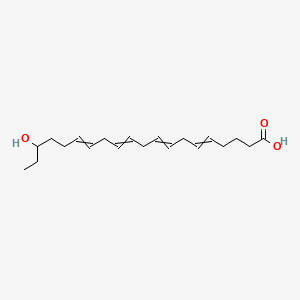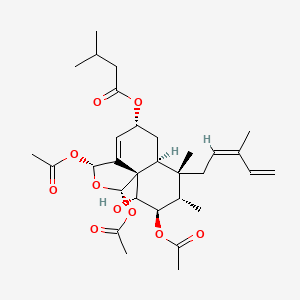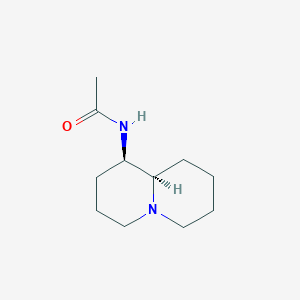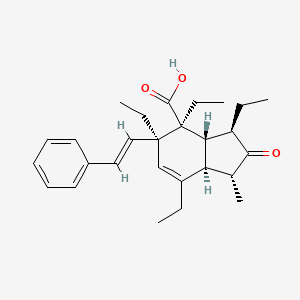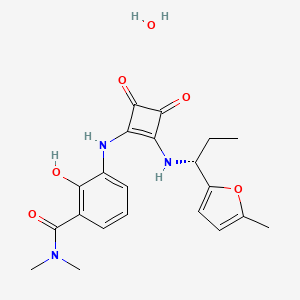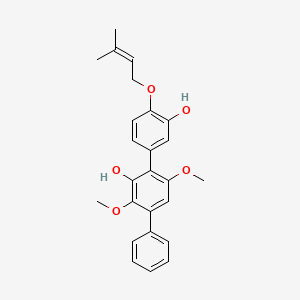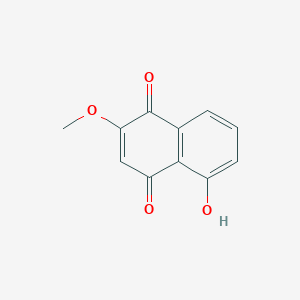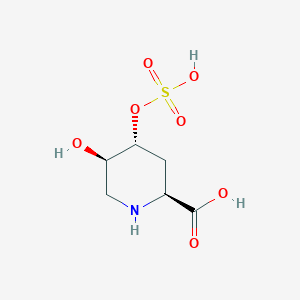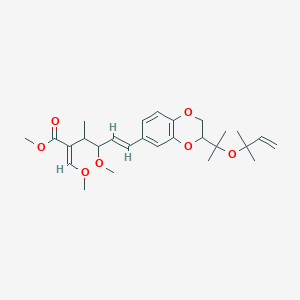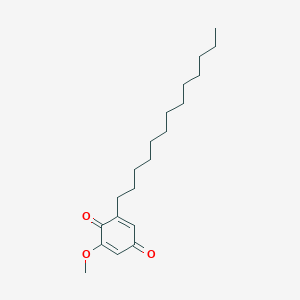
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-tridecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-tridecyl- is a natural product found in Ardisia polysticta and Ardisia virens with data available.
Aplicaciones Científicas De Investigación
Oxidative Decarboxylation Studies
Yates and Langford (1981) explored the rearrangements accompanying oxidative decarboxylation with lead tetraacetate of various cyclohexadiene derivatives, including 1-methoxy-2-methyl-1,4-cyclohexadiene and its analogues. This study contributes to understanding the chemical behavior of cyclohexadiene compounds under oxidative conditions (Yates & Langford, 1981).
Oxidation Reaction Research
Kajigaeshi et al. (1991) investigated the oxidation of 1,4-benzenediols with benzyltrimethylammonium tribromide, producing 2,5-cyclohexadiene-1,4-diones. This research adds to the understanding of cyclohexadiene derivatives' reactivity in oxidation reactions (Kajigaeshi et al., 1991).
Synthesis and Reactivity Analysis
Oda et al. (2003) focused on the synthesis of 2-cyclohexene-1,4-dione, contributing to the knowledge of creating and analyzing the reactivity of cyclohexadiene compounds in various chemical reactions (Oda et al., 2003).
Diels-Alder Cycloadditions
Jones and Snyder (2010) reported on Diels-Alder cycloadditions involving highly substituted cyclohexadienes derived from rhodium-mediated cyclizations. This research enhances the understanding of cyclohexadiene's role in creating novel heterocyclic products (Jones & Snyder, 2010).
DNA Degradation Studies
Schrebler et al. (1987) explored the relationship between the electrochemical behavior of hydroxyquinone derivatives and DNA degradation, examining compounds like 2,3,5,6-tetrahydroxy-2,5-cyclohexadiene-1,4-dione. This contributes to understanding the biochemical interactions of cyclohexadiene derivatives (Schrebler et al., 1987).
Study of Polymerization Mechanisms
Mitsuda et al. (2003) investigated the spontaneous polymerization mechanism of electron-accepting substituted quinodimethane with p-methoxystyrene. This research aids in understanding the polymerization behaviors involving cyclohexadiene derivatives (Mitsuda et al., 2003).
Propiedades
Número CAS |
5259-06-3 |
|---|---|
Nombre del producto |
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-tridecyl- |
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
2-methoxy-6-tridecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15-18(21)16-19(23-2)20(17)22/h15-16H,3-14H2,1-2H3 |
Clave InChI |
CBEDFJLNGRMUQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
SMILES canónico |
CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Sinónimos |
2-methoxy-6-tridecyl-1,4-benzoquinone AC7-1 cpd |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



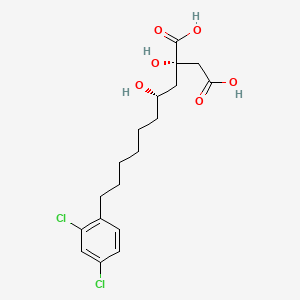

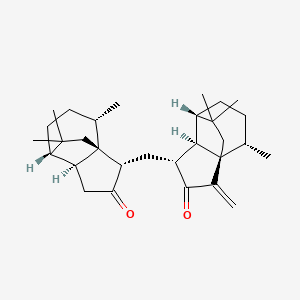
![(10S,13S)-5-[(1S,2S)-2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B1247073.png)
